molecular formula C11H16N2O2 B1203738 1-Cyclohexylthymine CAS No. 21031-74-3

1-Cyclohexylthymine

Cat. No.: B1203738
CAS No.: 21031-74-3
M. Wt: 208.26 g/mol
InChI Key: KMKDOEBFMRRNPY-UHFFFAOYSA-N
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Description

1-Cyclohexylethan-1-amine (IUPAC name), also referred to as 1-cyclohexylethylamine or s-1-cyclohexylethanamine, is a chiral cyclohexyl-substituted amine with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its structure consists of a cyclohexane ring bonded to an ethylamine group, conferring both lipophilic and basic properties. The compound is utilized in asymmetric synthesis, pharmaceutical intermediates, and ligand design due to its stereochemical versatility .

Key identifiers include:

  • CAS Number: 5325951 (PubChem CID)
  • SMILES: CC(N)C1CCCCC1
  • Synonym: Chembl19424 .

Properties

CAS No.

21031-74-3

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-cyclohexyl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O2/c1-8-7-13(11(15)12-10(8)14)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,12,14,15)

InChI Key

KMKDOEBFMRRNPY-UHFFFAOYSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CCCCC2

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CCCCC2

Other CAS No.

21031-74-3

Synonyms

1-cyclohexylthymine

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • 1-Cyclohexylethan-1-amine differs from cyclohexylamine by the addition of an ethyl group, enhancing steric bulk and lipophilicity .
  • N-Methylcyclohexylamine introduces a methyl group on the nitrogen, reducing nucleophilicity compared to primary amines like cyclohexylamine .
  • Dicyclohexylamine exhibits significant steric hindrance, making it less reactive in nucleophilic substitutions but useful in phase-transfer catalysis .

Reactivity and Chemical Behavior

Basicity and Nucleophilicity

  • Cyclohexylamine (pKa ~10.6) is a strong base, reacting violently with oxidizing agents (e.g., peroxides) and acids, releasing flammable hydrogen gas .
  • 1-Cyclohexylethan-1-amine has reduced basicity (pKa ~9.8) due to the electron-donating ethyl group, making it less reactive toward strong acids .
  • Dicyclohexylamine (pKa ~11.0) is highly basic but sterically hindered, limiting its participation in SN2 reactions .

Stability and Compatibility

  • Cyclohexylamine is incompatible with isocyanates, epoxides, and metals like aluminum and zinc, causing corrosive reactions .
  • 1-Cyclohexylethan-1-amine shares similar incompatibilities but is less prone to oxidation due to its saturated cyclohexyl group .
  • 2-(1-Cyclohexenyl)ethylamine contains a reactive double bond, making it susceptible to electrophilic addition and polymerization .

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